REACTION_CXSMILES
|
[CH2:1]([C:5]1[NH:9][N:8]=[C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=1)[CH2:2][CH:3]=C.[BH4-].[Na+].C[OH:19]>C(Cl)Cl>[C:10]1([C:7]2[CH:6]=[C:5]([CH2:1][CH2:2][CH2:3][OH:19])[NH:9][N:8]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled on a dry-ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
ozone was bubbled through the solution for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was transferred into an ice bath
|
Type
|
CUSTOM
|
Details
|
portion-wise (bubbling was observed)
|
Type
|
ADDITION
|
Details
|
Upon complete addition
|
Type
|
CUSTOM
|
Details
|
the reaction was removed from the ice bath
|
Type
|
CUSTOM
|
Details
|
Excess solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted (100 mL each of H2O and EtOAc)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted again with EtOAc (100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NNC(=C1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |